molecular formula C21H21N3O3 B2500818 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 941930-57-0

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2500818
CAS No.: 941930-57-0
M. Wt: 363.417
InChI Key: CJXVCPIJXVTKTN-UHFFFAOYSA-N
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Description

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyridazinone core. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-8-9-16(15(2)12-14)17-10-11-21(26)24(23-17)13-20(25)22-18-6-4-5-7-19(18)27-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXVCPIJXVTKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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